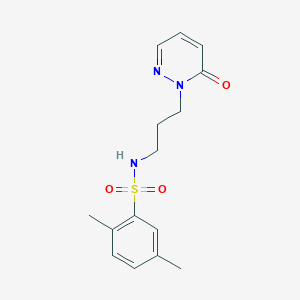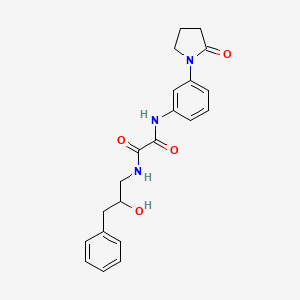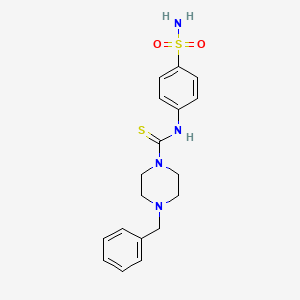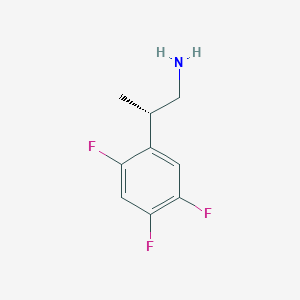
4-(Chloromethyl)oxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C7H10ClNO. It is also known by its IUPAC name, 4-(chloromethyl)tetrahydro-2H-pyran-4-carbonitrile
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)oxane-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxymethyl-oxane-4-carbonitrile with thionyl chloride (SOCl2) to introduce the chlorine atom . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Analyse Chemischer Reaktionen
4-(Chloromethyl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine can form an amine derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide (HCN) or Grignard reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)oxane-4-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)oxane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and nitrile group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and molecular targets, making the compound useful in the study of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)oxane-4-carbonitrile can be compared with other similar compounds, such as:
4-(Bromomethyl)oxane-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
4-(Hydroxymethyl)oxane-4-carbonitrile: Similar structure but with a hydroxyl group instead of chlorine.
4-(Methoxymethyl)oxane-4-carbonitrile: Similar structure but with a methoxy group instead of chlorine.
The presence of different substituents can influence the compound’s behavior in chemical reactions and its suitability for specific applications .
Eigenschaften
IUPAC Name |
4-(chloromethyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-5-7(6-9)1-3-10-4-2-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYHOUCPCKUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B2815606.png)
![N-(2-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815607.png)
![N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2815608.png)
![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)
![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)





